![molecular formula C11H13F5Si B14181665 (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane CAS No. 918447-05-9](/img/structure/B14181665.png)
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane is a chemical compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 4-(trifluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane typically involves the reaction of a silicon-containing precursor with appropriate fluorinated reagents. One common method involves the hydrosilylation of a fluorinated olefin with a silane compound under the influence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications.
化学反应分析
Types of Reactions
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products of these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
作用机制
The mechanism by which (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane exerts its effects is primarily through its interactions with other molecules via its silicon and fluorine atoms. The silicon atom can form strong bonds with various elements, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional component in materials.
相似化合物的比较
Similar Compounds
(Butan-2-yl)(difluoro)[4-methylphenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-chlorophenyl]silane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-bromophenyl]silane: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications.
属性
CAS 编号 |
918447-05-9 |
|---|---|
分子式 |
C11H13F5Si |
分子量 |
268.30 g/mol |
IUPAC 名称 |
butan-2-yl-difluoro-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-9(5-7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
InChI 键 |
QBLNFADOGHOFRY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC=C(C=C1)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


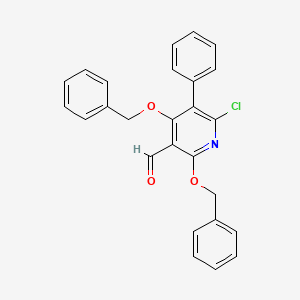
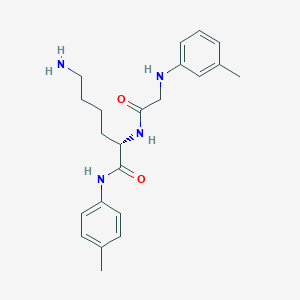
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)

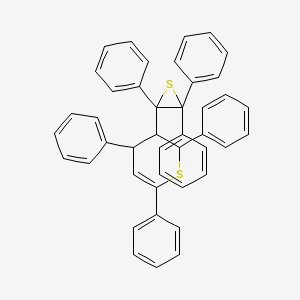
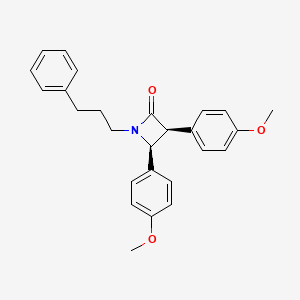
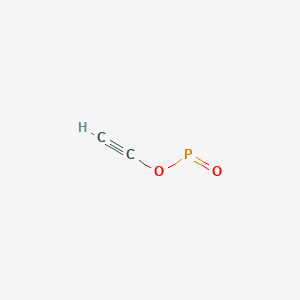
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)
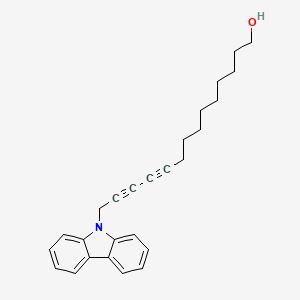

![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
